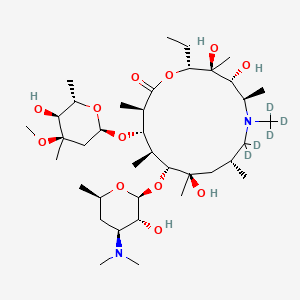![molecular formula C15H24O10 B1162097 (1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol CAS No. 86362-16-5](/img/structure/B1162097.png)
(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is characterized by a cyclopenta[c]pyran core structure with multiple hydroxyl groups and a glycosidic linkage. These features suggest that it might possess interesting biological activities and chemical properties, warranting detailed investigation.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multistep reactions, including the formation of the cyclopenta[c]pyran ring, installation of hydroxyl groups, and glycosidic bond formation. Techniques such as condensation reactions, selective hydroxylation, and protective group strategies are often employed (Liu et al., 2010; Adembri et al., 1979).
Molecular Structure Analysis
The molecular structure of such compounds is usually elucidated using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques help in determining the configuration of stereocenters, the orientation of substituents, and the overall 3D structure of the molecule (Holzer et al., 2003).
Chemical Reactions and Properties
The compound's chemical reactivity can be influenced by its functional groups. The hydroxyl groups may partake in esterification, etherification, and glycosylation reactions, while the cyclopenta[c]pyran core might undergo ring-opening reactions under specific conditions (Yavari et al., 2002).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure provide insights into the compound's behavior in different environments and its suitability for various applications. These properties are often determined experimentally through analytical techniques (Covarrubias-zúñiga et al., 1997).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for understanding the compound's potential uses and handling requirements (Ianelli et al., 1995).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Convenient Synthesis Approaches
Research on the synthesis of structurally complex molecules highlights the development of convenient and novel synthetic approaches for creating intricate molecular architectures. For example, Liu et al. (2008) described a convenient synthesis of a compound through a multi-step process, avoiding undesired isomers, which could be relevant for synthesizing complex molecules like the one (Liu et al., 2008).
Advanced Applications in Chemistry
The synthesis of novel sugar imine molecules, as reported by Mohammed et al. (2020), involves click chemistry and microwave irradiation, demonstrating the versatility of modern synthetic techniques for creating compounds with potential biomedical applications (Mohammed et al., 2020).
properties
IUPAC Name |
(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-VOAFIZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



